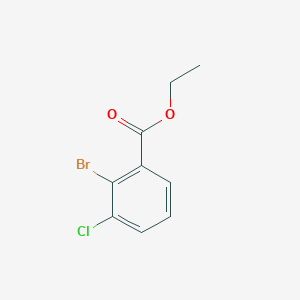

Ethyl 2-bromo-3-chlorobenzoate

Description

Ethyl 2-bromo-3-chlorobenzoate (CAS 1261751-13-6) is an aromatic ester derivative with the molecular formula C₉H₈BrClO₂ and a molecular weight of 263.52 g/mol . This compound is characterized by a benzoate backbone substituted with bromine and chlorine at the 2- and 3-positions, respectively, and an ethyl ester group at the carboxylate position. It is primarily utilized in organic synthesis, particularly in multicomponent reactions and as a precursor for pharmaceuticals or agrochemicals.

Key physical properties include storage recommendations (sealed in dry, room temperature) and safety it carries hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Its synthesis typically involves bromination and chlorination of ethyl benzoate derivatives, though specific protocols are proprietary.

Properties

IUPAC Name |

ethyl 2-bromo-3-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIFFCZRIWXIBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-3-chlorobenzoate typically involves the bromination and chlorination of ethyl benzoate. The process can be carried out through electrophilic aromatic substitution reactions. For instance, ethyl benzoate can be brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). Subsequently, the chlorination can be achieved using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).

Industrial Production Methods: On an industrial scale, the production of ethyl 2-bromo-3-chlorobenzoate may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-3-chlorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.

Reduction: The compound can be reduced to form ethyl 3-chlorobenzoate or ethyl 2-bromobenzoate.

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products:

Nucleophilic Substitution: Products include various substituted benzoates depending on the nucleophile used.

Reduction: Products include ethyl 3-chlorobenzoate or ethyl 2-bromobenzoate.

Oxidation: The major product is 2-bromo-3-chlorobenzoic acid.

Scientific Research Applications

Ethyl 2-bromo-3-chlorobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and inhibition.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3-chlorobenzoate involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the corresponding acid, which can further interact with biological targets.

Comparison with Similar Compounds

Key Observations:

Fluorination at the 6-position (e.g., Ethyl 2-bromo-3-chloro-6-fluorobenzoate) increases molecular weight and polarity, enhancing solubility in polar solvents .

Ester Group Impact :

- Methyl esters (e.g., Methyl 2-bromo-5-chlorobenzoate) exhibit lower molecular weights (~249 g/mol) and higher volatility than ethyl esters. This makes them preferable in gas-phase reactions .

Discrepancies and Limitations

Biological Activity

Ethyl 2-bromo-3-chlorobenzoate is a halogenated organic compound that has garnered attention due to its diverse biological activities. This article details the compound's mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- Chemical Formula: C9H8BrClO2

- Molecular Weight: 251.52 g/mol

- Functional Groups: Ester, halogens (bromine and chlorine)

The presence of bromine and chlorine atoms in the structure significantly influences the compound's reactivity and biological interactions. These halogen substituents can enhance the compound's ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Mechanisms of Biological Activity

The biological activity of ethyl 2-bromo-3-chlorobenzoate can be attributed to several mechanisms:

- Enzyme Inhibition: The compound can act as an inhibitor for various enzymes by forming covalent bonds with active site residues, thus altering enzyme function.

- Receptor Modulation: It may interact with specific receptors, leading to changes in cellular signaling pathways.

- Antimicrobial Activity: The halogenated structure is known to exhibit antimicrobial properties, potentially through disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies and Experimental Data

-

Antimicrobial Efficacy:

A study investigated the antimicrobial properties of ethyl 2-bromo-3-chlorobenzoate against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:These results indicate a moderate level of antimicrobial activity, particularly against Staphylococcus aureus.Bacterial Strain MIC (µg/mL) Escherichia coli 32 Staphylococcus aureus 16 Pseudomonas aeruginosa 64 -

Cytotoxicity Studies:

In vitro cytotoxicity assays were performed using human cancer cell lines to evaluate the compound's potential as an anticancer agent. The results are summarized below:The IC50 values suggest that ethyl 2-bromo-3-chlorobenzoate exhibits significant cytotoxic effects on various cancer cell lines, indicating its potential for further development as an anticancer therapeutic agent.Cell Line IC50 (µM) HeLa (cervical cancer) 25 MCF-7 (breast cancer) 30 A549 (lung cancer) 20

Mechanistic Insights

The mechanism of action studies revealed that ethyl 2-bromo-3-chlorobenzoate induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis showed an increase in the percentage of apoptotic cells upon treatment with the compound.

Toxicological Profile

Toxicological assessments have indicated that while ethyl 2-bromo-3-chlorobenzoate exhibits promising biological activities, it also poses potential risks. In animal models, doses exceeding certain thresholds resulted in observable toxicity, including liver and kidney damage. Long-term exposure studies are necessary to fully understand its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.